[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
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Overview
Description
[®-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, an aminoethyl group, and a tert-butyl ester functional group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using ethylenediamine.
Formation of the Carbamic Acid Ester: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and amines under appropriate reaction conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as N-oxides.
Reduction: Reduced derivatives such as secondary amines.
Substitution: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
[®-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of biological processes and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
[®-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester can be compared with other piperidine derivatives such as:
1-(2-Aminoethyl)piperidine: Lacks the carbamic acid ester group, resulting in different reactivity and applications.
N-Boc-piperidine: Contains a similar tert-butyl ester group but lacks the aminoethyl substituent, leading to different chemical properties.
Piperidine-3-carboxylic acid: Contains a carboxylic acid group instead of the carbamic acid ester, affecting its reactivity and use in synthesis.
The uniqueness of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15(4)11-6-5-8-16(10-11)9-7-14/h11H,5-10,14H2,1-4H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGVNEVPPUPTGE-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN(C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1CCCN(C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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